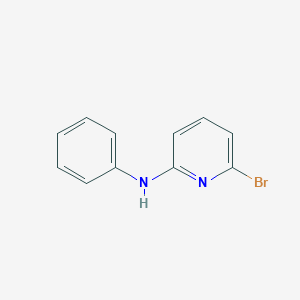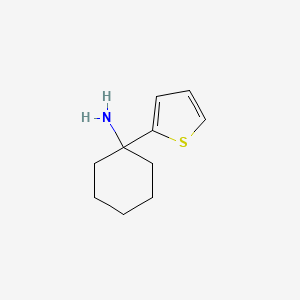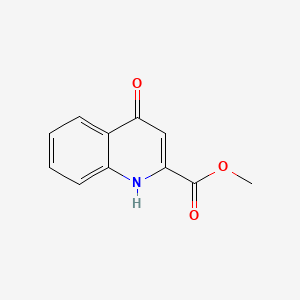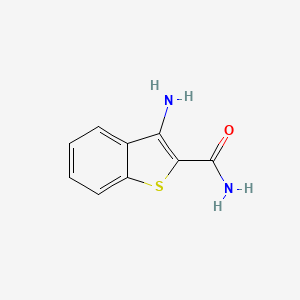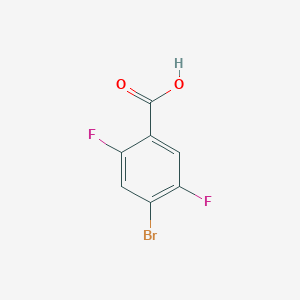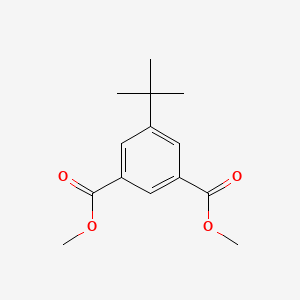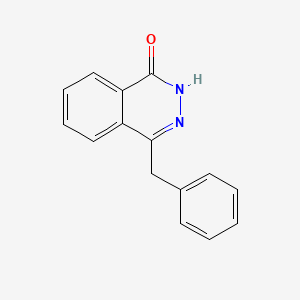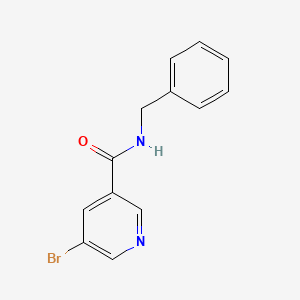
N-benzyl-5-bromonicotinamide
概要
説明
N-benzyl-5-bromonicotinamide (NBBrN) is an organic compound derived from nicotinic acid and benzyl bromide. It is an important synthetic intermediate used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial products. NBBrN is also used in scientific research as a substrate for enzyme-catalyzed reactions and as a reagent for the synthesis of other compounds.
科学的研究の応用
Oxidation of Benzyl Ethers and Aromatic Aldehydes
N-benzyl-5-bromonicotinamide has been explored in oxidation reactions. Studies have shown its reactivity in the oxidation of benzyl ethers and aromatic aldehydes in aqueous acetic acid medium. These reactions display first-order dependence on this compound concentration and zero order on the substrate, indicating its efficiency as an oxidant under certain conditions (Balasubramaniyan, Priya, & Mathiyalagan, 2010); (Kavitha, Shenbagam, Balasubramaniyan, Sridharan, & Mathiyalagan, 2009).
Antimicrobial Activity
This compound has been identified as a stable, low-cost, and mild oxidant with potential antimicrobial activity. It has been screened for antibacterial activity against various bacteria, showing promise as a valuable addition to existing oxidants (Pushpalatha & Vivekanandan, 2007).
Reductive Debromination
Research has also explored the reductive debromination of 5-bromouracils by compounds similar to this compound, like 1-benzyl-1,4-dihydronicotinamide. This suggests potential applications in chemical reactions involving electron transfer processes (Sako, Hirota, & Maki, 1983).
Bioorganic Chemistry
In bioorganic chemistry, the synthesis of analogs of this compound, like 5-nitronicotinamide, has shown significant anticoccidial activity, indicating its potential use in developing new therapeutic agents (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).
Radiochemistry
The compound has been used in radiochemistry for the synthesis of radio-labeled compounds, like 5-[123I] iodonicotinamide, suggesting its use in studying biodistribution and brain accumulation in medical imaging (Bergström et al., 1993).
Pharmacological Research
In pharmacological research, N-benzyl substitution in phenethylamine structural class has shown an increase in binding affinity and functional activity at certain receptors, indicating its potential for developing new pharmaceuticals (Hansen et al., 2014).
作用機序
Target of Action
N-Benzyl-5-bromonicotinamide primarily targets the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular functions.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it may influence pathways involving ADP-ribosylation of proteins. This process can affect various cellular functions, including DNA repair, transcription, cell signaling, and apoptosis .
Result of Action
Given its target, it may influence processes regulated by protein ADP-ribosylation, potentially affecting cellular functions such as DNA repair, transcription, and cell signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment. For instance, this compound is typically stored at room temperature in an inert atmosphere , suggesting that it may be sensitive to oxygen or moisture.
Safety and Hazards
N-benzyl-5-bromonicotinamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
特性
IUPAC Name |
N-benzyl-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-12-6-11(8-15-9-12)13(17)16-7-10-4-2-1-3-5-10/h1-6,8-9H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYYGDKDNYJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356865 | |
| Record name | N-benzyl-5-bromonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
303031-43-8 | |
| Record name | N-benzyl-5-bromonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B1268488.png)


